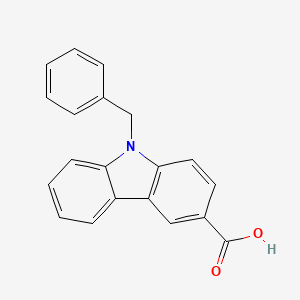

9-Benzyl-9H-carbazole-3-carboxylic acid

Description

Historical Context and Evolution of Carbazole (B46965) Chemistry in Organic Synthesis and Materials Science

The history of carbazole begins in 1872, when Carl Graebe and Carl Glaser first isolated it from coal tar. wikipedia.orgnih.gov For many years, research into carbazole was primarily of academic interest. However, the discovery of the biological activity of naturally occurring carbazole alkaloids, such as murrayanine, sparked intense interest in its synthetic derivatives. chim.itresearchgate.net

Over the last few decades, the applications for carbazoles have expanded dramatically. rsc.org In organic synthesis, classical methods like the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction have been supplemented by modern, more efficient transition-metal-catalyzed C-H activation and cross-coupling reactions. chim.itresearchgate.net This has enabled the construction of complex carbazole-based molecules. In materials science, carbazole derivatives have become ubiquitous due to their excellent thermal and chemical stability, and their utility as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in photovoltaics and conductive polymers. mdpi.commdpi.com

Structural Features and Electronic Nature of the Carbazole Core

The carbazole molecule possesses a distinctive tricyclic structure, where two benzene (B151609) rings are fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgmdpi.com This architecture results in a planar, aromatic system with extensive π-electron delocalization. mdpi.com

The key electronic features of the carbazole core include:

Electron-Rich Nature : The presence of the nitrogen atom's lone pair of electrons, which participates in the aromatic system, makes the carbazole nucleus electron-rich. mdpi.com

Hole-Transporting Properties : This electron-rich character, combined with its aromaticity, endows carbazole with excellent hole-transporting capabilities. When an electron is excited from the Highest Occupied Molecular Orbital (HOMO), the resulting "hole" can move efficiently across the molecule. mdpi.comrsc.org

Tunable Electronic Structure : The electronic properties, such as the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be readily tuned through functionalization at various positions, particularly at the N9, C3, and C6 positions. mdpi.comnih.gov This tunability is crucial for optimizing materials for specific electronic and optoelectronic applications. nih.gov

| Property | Description | Reference |

| Molecular Formula | C₁₂H₉N | wikipedia.org |

| Structure | Tricyclic aromatic heterocycle | wikipedia.org |

| Key Electronic Feature | Good hole-transport capability | mdpi.com |

| Functionalization | Easily functionalized at multiple sites, especially N9 | mdpi.com |

Rationale for the Specific Substitution Pattern in 9-Benzyl-9H-carbazole-3-carboxylic acid

The functionalization of the carbazole core in this compound is a deliberate strategy to impart specific properties. Each substituent plays a critical role:

The 9-Benzyl Group : Substitution at the nitrogen (N9) position is a common and effective method to modify the properties of carbazoles. The introduction of a bulky benzyl (B1604629) group serves several purposes. It enhances the solubility of the carbazole derivative in common organic solvents, which is crucial for processing and device fabrication. The benzyl group can also influence the molecular packing in the solid state, potentially preventing the undesirable luminescence quenching that can occur due to strong intermolecular π–π stacking. rsc.org Furthermore, the presence of a substituent at the N-position is often essential for eliciting specific biological activities, such as neuroprotective effects. nih.gov

The 3-Carboxylic Acid Group : The introduction of a carboxylic acid (-COOH) group at the C3 position significantly alters the electronic and chemical properties of the molecule. As an electron-withdrawing group, it can modify the HOMO/LUMO energy levels, thereby tuning the optical and electronic characteristics. The carboxylic acid moiety also provides a versatile chemical handle for further reactions. It can act as an anchoring group to attach the molecule to metal oxide surfaces, a critical feature for applications in dye-sensitized solar cells. In medicinal chemistry, this group can improve pharmacokinetic properties or serve as a key interaction point with biological targets. ijpsjournal.com

Overview of Research Trajectories for Carboxylic Acid Functionalized N-Substituted Carbazoles

Research into N-substituted carbazoles bearing carboxylic acid groups is a vibrant and expanding area. The dual functionalization allows for the creation of molecules with tailored properties for diverse applications.

In Materials Science : These compounds are explored as building blocks for organic electronic materials. The N-substituent helps control solubility and morphology, while the carboxylic acid group can be used to anchor the molecules onto electrode surfaces or to serve as a reactive site for polymerization. mdpi.com This strategy is essential in the development of sensitizer (B1316253) dyes for solar cells and functional layers in OLEDs. mdpi.com

In Medicinal Chemistry : A significant body of research focuses on the biological activities of these derivatives. For example, compounds like (S)-3-(4-(2-(9H-carbazol-9-yl)-ethoxy) phenyl)-2-ethoxypropanoic acid have been identified for their dual activity on PPAR isoforms, relevant to metabolic diseases. ijpsjournal.com The combination of an N-substituent and a carboxylic acid group on the carbazole scaffold is a recurring motif in the design of agents with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The synthesis of libraries of these compounds is a key strategy in the search for new therapeutic leads. nih.gov

Academic Impact and Future Prospects of Advanced Carbazole Derivatives

The interest in carbazole chemistry has grown steadily over the past three decades, reflecting its immense versatility. researchgate.netrsc.org Carbazole derivatives are now fundamental components in a range of advanced technologies and are the subject of intense academic and industrial research.

The future prospects for compounds like this compound and related structures are promising. Key areas of future development include:

High-Performance Electronics : The development of more efficient and stable materials for flexible and wearable electronic devices, where the robust and tunable nature of carbazoles is a significant advantage. mdpi.com

Advanced Therapeutics : The design of highly specific and potent drug candidates for a variety of diseases, including cancer and neurodegenerative disorders, by leveraging the carbazole scaffold as a privileged structure. mdpi.commdpi.comresearchgate.net

"Green" Synthesis : A continuing focus on developing more environmentally friendly and efficient synthetic methods to access complex carbazole derivatives, reducing waste and cost. researchgate.net

Novel Materials : Exploration of carbazole-based polymers and metal-organic frameworks (MOFs) for applications in gas capture and catalysis, taking advantage of the electron-rich nature of the carbazole unit. researchgate.net

The strategic design embodied by this compound exemplifies the sophisticated molecular engineering employed in modern chemistry to create functional molecules for solving contemporary scientific challenges.

Structure

2D Structure

3D Structure

Properties

CAS No. |

179038-74-5 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

9-benzylcarbazole-3-carboxylic acid |

InChI |

InChI=1S/C20H15NO2/c22-20(23)15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |

InChI Key |

GKXUSSZXCAMJNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections in 9-Benzyl-9H-carbazole-3-carboxylic acid Synthesis

Retrosynthetic analysis of this compound identifies several logical bond disconnections that form the basis for its synthesis. The primary disconnections are:

C3-COOH bond: The carboxylic acid group can be disconnected, suggesting its introduction onto a pre-formed 9-benzyl-9H-carbazole scaffold via reactions such as carboxylation of an organometallic intermediate or oxidation of a C3-alkyl group. This leads to precursor 1 (9-Benzyl-9H-carbazole).

N9-Benzyl bond: The bond between the carbazole (B46965) nitrogen and the benzyl (B1604629) group can be disconnected, pointing to an N-alkylation strategy. This retrosynthetic step leads to precursors 2 (9H-carbazole-3-carboxylic acid or its ester equivalent) and 3 (a benzyl halide).

Carbazole Ring Formation: The carbazole nucleus itself can be disconnected in several ways, reflecting the various cyclization strategies available. Common approaches involve the formation of one or two C-C bonds or a C-N bond in the final ring-forming step. This leads to precursors such as substituted biphenyls (e.g., 2-amino-biphenyl derivatives) or diarylamines.

These disconnections outline two primary synthetic routes:

Route A: Construction of the carbazole ring, followed by N-benzylation and subsequent C3-carboxylation.

Route B: Synthesis of a carbazole-3-carboxylate ester, followed by N-benzylation and final hydrolysis of the ester to the carboxylic acid.

Strategies for the Construction of the Carbazole Ring System

The formation of the tricyclic carbazole core is a critical step, with both historical and modern methods being employed.

Classical Carbazole Synthesis Approaches

Classical methods, while sometimes requiring harsh conditions, remain fundamental in carbazole synthesis.

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. wikipedia.org The resulting tetrahydrocarbazole is then aromatized through oxidation to yield the carbazole skeleton. wikipedia.orgsemanticscholar.org The reaction proceeds in a manner analogous to the Fischer indole (B1671886) synthesis. wikipedia.org It is a two-step conversion that is sometimes referred to as the Borsche carbazole synthesis. semanticscholar.orgresearchgate.net

Graebe-Ullmann Reaction: First described in 1896, this reaction synthesizes carbazoles from the diazotization of N-aryl-2-aminobiphenyls (o-aminodiphenylamines). wikipedia.orgresearchgate.net The resulting 1-arylbenzotriazole intermediate is then subjected to thermal, photochemical, or microwave-induced decomposition, leading to the extrusion of nitrogen gas and cyclization to form the carbazole ring. wikipedia.orgacs.org The mechanism is believed to proceed through a diradical or carbenic intermediate. wikipedia.orgyoutube.com

| Method | Precursors | Key Steps | Conditions |

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | 1. Condensation to form arylhydrazone2. Acid-catalyzed cyclization3. Oxidation/Aromatization | Acidic, Heat |

| Graebe-Ullmann Reaction | N-aryl-2-aminobiphenyl | 1. Diazotization2. N₂ extrusion and cyclization | Thermal, Photochemical, or Microwave |

Modern Catalytic Methods for Carbazole Formation

Contemporary approaches often utilize transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. researchgate.netnih.gov

C-H Activation: Palladium-catalyzed intramolecular C-H activation/arylation of "tethered" diarylamines or related precursors has become a powerful tool for forming the carbazole ring. nih.govacs.org This approach can be part of a tandem, one-pot process, for instance, starting from 2-chloroanilines and aryl bromides, which first undergo catalytic amination followed by C-H activation to yield the carbazole. acs.orgnih.govcapes.gov.br Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as the terminal oxidant, also provides an efficient route to N-H carbazoles. organic-chemistry.org

Cross-Coupling Reactions: Various cross-coupling strategies have been developed. One efficient, one-pot, two-step procedure involves the reaction of o-iodoanilines with silylaryl triflates to give N-arylated products, which are then cyclized in situ using a palladium catalyst. nih.gov Another prominent method is the Cadogan reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents. The required 2-nitrobiphenyl (B167123) precursors are readily prepared via Suzuki-Miyaura cross-coupling reactions.

| Method | Catalyst System (Examples) | Key Transformation | Advantages |

| Tandem Amination/C-H Activation | Palladium catalyst | Consecutive amination and C-H activation from anilines and haloarenes. nih.govcapes.gov.br | One-pot synthesis, high efficiency. acs.org |

| Intramolecular C-H Arylation | Palladium, Rhodium, Iridium | Cyclization of diarylamines or related structures. organic-chemistry.orgchim.it | High regioselectivity, atom economy. researchgate.net |

| Coupling/Cyclization | Pd/Cu co-catalysis | Coupling of halo-anilines with silylaryl triflates followed by Pd-catalyzed cyclization. nih.gov | Good to excellent yields, mild conditions. nih.gov |

| Suzuki Coupling/Cadogan Cyclization | Palladium catalyst (for coupling), Triphenylphosphine (for cyclization) | Suzuki coupling to form a 2-nitrobiphenyl, followed by reductive cyclization. | Good functional group tolerance, precise regiocontrol. |

Introduction of the Carboxylic Acid Moiety at the C-3 Position

Introducing the carboxylic acid group at the C-3 position can be achieved either by functionalizing a pre-formed carbazole ring or by carrying the functional group through the ring synthesis.

Directed Ortho Metalation (DoM) Approaches for Carboxylation

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as carbon dioxide, to install a carboxylic acid group.

For a 9-substituted carbazole, the nitrogen atom itself can act as a DMG. However, metalation of N-substituted carbazoles typically occurs at the C-1 and C-8 positions. To achieve C-3 functionalization, a different strategy is required. One potential approach involves installing a secondary DMG at either the C-2 or C-4 position of the carbazole ring. This secondary DMG would then direct the metalation to the C-3 position. Alternatively, a DoM reaction could be performed on one of the aryl precursors before the carbazole ring is constructed.

Carbonylation Strategies

Carbonylation offers a more direct route to the C-3 carboxylic acid, typically starting from a halogenated precursor. The synthesis of 9-Benzyl-3-bromo-9H-carbazole has been reported, which serves as an ideal precursor for this transformation. nih.govresearchgate.netnih.gov

A palladium-catalyzed carbonylation reaction can be employed, where the 3-bromo derivative is treated with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. If the reaction is performed in the presence of water or a hydroxide (B78521) source, the carboxylic acid can be obtained directly. Alternatively, using an alcohol as the solvent will yield the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.

An alternative to post-cyclization functionalization is to use a starting material that already contains the carboxylate group. For instance, the synthesis of methyl carbazole-3-carboxylate has been achieved via the Suzuki-Miyaura cross-coupling of a boronic acid derivative with a bromonitrobenzene containing a methyl ester group, followed by a Cadogan reductive cyclization. This pre-functionalized carbazole ester can then be N-benzylated and subsequently hydrolyzed to yield the final product.

Oxidation of Precursor Methyl or Formyl Groups

A primary and effective method for introducing the carboxylic acid group at the C-3 position of the 9-benzyl-9H-carbazole core involves the oxidation of a suitable precursor, typically a formyl (aldehyde) or methyl group.

The aldehyde precursor, 9-Benzyl-9H-carbazole-3-carbaldehyde , serves as a direct and convenient starting material. The aldehyde functionality is readily oxidized to a carboxylic acid using a range of standard oxidizing agents. For instance, chromium trioxide (CrO₃) is an effective reagent for this transformation. Another powerful oxidant commonly employed for converting aromatic aldehydes to carboxylic acids is potassium permanganate (B83412) (KMnO₄). The reaction typically involves treating the aldehyde dissolved in a suitable solvent, such as acetone (B3395972) or a mixture of t-butanol and water, with the oxidizing agent, often under heated conditions, followed by an acidic workup to protonate the resulting carboxylate salt.

Alternatively, a methyl group at the C-3 position, as in 9-Benzyl-3-methyl-9H-carbazole , can be oxidized to the carboxylic acid. This transformation is generally more challenging than oxidizing an aldehyde and requires harsher reaction conditions. Strong oxidizing agents like potassium permanganate are typically necessary, often requiring prolonged reaction times at elevated temperatures.

A related strategy involves the oxidation of an acetyl group. For example, a 3,6-diacetyl-9-benzyl-carbazole can be oxidized to the corresponding 9-benzyl-carbazole-3,6-dicarboxylic acid . While this demonstrates the feasibility of oxidizing a C-3 acyl group, the process can be low-yielding and necessitate intensive workup procedures.

N-Benzylation Approaches on the Carbazole Nitrogen

The introduction of the benzyl group onto the carbazole nitrogen is a critical step in the synthesis. This can be performed on a carbazole ring that already contains the C-3 carboxylic acid (or its ester equivalent) or on a precursor like 3-bromo-9H-carbazole, which is later converted to the carboxylic acid.

Alkylation with Benzyl Halides and Related Reagents

The most direct and widely used method for N-benzylation of the carbazole nucleus is alkylation with a benzyl halide, such as benzyl chloride or benzyl bromide. nih.govresearchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the carbazole ring attacks the benzylic carbon of the halide, displacing the halogen. The reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity.

Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net For example, 3-Bromo-9H-carbazole can be effectively alkylated with (chloromethyl)benzene (benzyl chloride) to yield 9-Benzyl-3-bromo-9H-carbazole . nih.govresearchgate.netnih.gov This intermediate can then be converted to the target carboxylic acid through subsequent functional group transformations.

Microwave irradiation has emerged as a technique to significantly accelerate this reaction. researchgate.netresearchgate.net By adsorbing the carbazole and benzyl halide onto potassium carbonate and exposing the mixture to microwave irradiation, the N-alkylation can be achieved rapidly and in high yields. researchgate.netresearchgate.net

Table 1: Representative Conditions for N-Benzylation of Carbazole Derivatives with Benzyl Halides

| Carbazole Substrate | Reagent | Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromo-9H-carbazole | (Chloromethyl)benzene | Not specified | Not specified | 9-Benzyl-3-bromo-9H-carbazole | nih.govnih.gov |

| Carbazole | Alkyl Halide (e.g., Benzyl Halide) | Potassium Carbonate (adsorbed) | Microwave Irradiation | 9-Benzyl-9H-carbazole | researchgate.netresearchgate.net |

Mitsunobu Reaction and Other Mild N-Benzylation Methods

For substrates that are sensitive to the basic conditions or elevated temperatures often used in traditional alkylations, the Mitsunobu reaction offers a milder alternative. organic-chemistry.org This reaction facilitates the condensation of an alcohol with a suitable acidic nucleophile (pKa < 15) under neutral conditions at or below room temperature. nih.gov The process is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃) , and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) . youtube.com

The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter. nih.govyoutube.com In the context of N-benzylation, the carbazole nitrogen acts as the nucleophile and benzyl alcohol serves as the source of the benzyl group. The carbazole N-H is sufficiently acidic to participate in the reaction.

The general mechanism involves the activation of benzyl alcohol by the PPh₃/DEAD reagent system to form an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org The deprotonated carbazole anion then attacks the benzylic carbon in an Sₙ2 fashion to form the N-C bond, yielding the N-benzylated carbazole product. youtube.com This method avoids the use of strong bases and can be advantageous for complex substrates with sensitive functional groups.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. For the synthesis of this compound, optimization can be applied to both the N-benzylation and the oxidation steps.

In N-alkylation with benzyl halides, the choice of base, solvent, and temperature plays a significant role. Stronger bases like sodium hydride in DMF can facilitate the reaction at lower temperatures, but may not be compatible with all functional groups. Milder bases like potassium carbonate often require higher temperatures or longer reaction times. The use of microwave-assisted synthesis represents a significant optimization, drastically reducing reaction times from hours to minutes and often leading to higher yields and cleaner product formation. researchgate.netresearchgate.net

For the oxidation step, reaction control is key. When oxidizing a formyl group with potassium permanganate, careful control of temperature and reaction time is necessary to prevent over-oxidation or side reactions with the carbazole ring. The choice of solvent system can also influence the reaction's efficiency and selectivity. The use of a benzyl protecting group on the nitrogen has been noted to facilitate cleaner reactions and easier purification compared to reactions on N-H carbazoles.

Catalyst selection is another area for optimization. In modern synthetic methods, such as palladium-catalyzed C-H activation or coupling reactions, the choice of ligand, catalyst loading, and additives can dramatically impact the yield and selectivity. organic-chemistry.org For example, in one indole-to-carbazole synthesis, screening various catalysts and temperatures identified that ammonium (B1175870) iodide (NH₄I) at 150°C provided an optimal yield of 95%. organic-chemistry.org

Purification Techniques and Isolation Protocols for this compound

The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity final product. Standard laboratory techniques, including precipitation, filtration, column chromatography, and recrystallization, are commonly employed.

A typical workup procedure following the synthesis might involve quenching the reaction mixture, often by pouring it into water or an aqueous solution. mdpi.com If the product is a solid, it may precipitate and can be collected by filtration. For example, after a cyanation reaction to produce a carbazole dinitrile, the reaction mixture was poured into an aqueous ammonium chloride/ammonia solution to precipitate the crude product, which was then collected by suction filtration. mdpi.com

For further purification, column chromatography is a powerful tool. Silica (B1680970) gel is a common stationary phase for purifying carbazole derivatives. mdpi.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A carefully selected eluent system (a single solvent or a mixture, such as dichloromethane/hexane) is then used to separate the desired product from unreacted starting materials and byproducts. mdpi.com

Recrystallization is often the final step to obtain a highly pure, crystalline product. The crude or column-purified solid is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For instance, a 9-Benzyl-3-bromo-9H-carbazole intermediate was purified by dissolving it in a chloroform (B151607)/ethanol (B145695) mixture and allowing the solvent to evaporate slowly, yielding colorless crystalline blocks. nih.gov The final product, being a carboxylic acid, may also be purified by an acid-base extraction, where it is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.

Sustainable Synthesis Considerations for this compound

Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Several strategies can be applied to the synthesis of this compound to align with these principles.

Catalysis and Atom Economy:

Metal-Free Synthesis: Developing synthetic routes that avoid heavy or toxic metals is a key goal. For example, a metal-free strategy for synthesizing the carbazole core via a [2+2+2] annulation of indoles, ketones, and nitroolefins has been reported, offering an alternative to traditional metal-catalyzed methods. organic-chemistry.org

Benign Catalysts: When catalysts are necessary, using earth-abundant and non-toxic metals like copper or iron is preferable to precious metals like palladium or rhodium. rsc.orgrsc.org A one-pot synthesis of carbazoles from lignin-derived precursors has been achieved using the cost-effective catalyst CuCl₂·2H₂O. rsc.org

Catalyst Recycling: The use of a magnetically recoverable palladium nanocatalyst supported on biochar for carbazole synthesis allows for easy separation and reuse of the catalyst, reducing waste and cost. organic-chemistry.org

Safer Reagents and Reaction Conditions:

Avoiding Hazardous Oxidants: Traditional oxidation of aldehydes or methyl groups often uses stoichiometric amounts of hazardous and waste-generating reagents like chromium trioxide or potassium permanganate. A greener alternative is the catalytic oxidation of benzylic halides using water as the terminal oxidant, which liberates only hydrogen gas (H₂) as a byproduct. acs.org

Visible-Light Photoredox Catalysis: Visible light can be used as a clean and renewable energy source to drive chemical reactions. A visible-light-promoted protocol for synthesizing carbazoles from 2-azidobiphenyls in water has been developed, proceeding under mild conditions and avoiding metal catalysts. rsc.org Similarly, sulfilimines have been used as nitrene precursors for carbazole synthesis under visible light, offering a safer alternative to potentially explosive azide (B81097) precursors. nih.gov

Energy and Solvent Efficiency:

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel (a "one-pot" reaction) saves energy, reduces solvent use, and minimizes waste generated during intermediate workup and purification steps. rsc.orgorganic-chemistry.org

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a central tenet of green chemistry. The visible-light-promoted synthesis of carbazoles in water is an excellent example of this principle in action. rsc.org

By incorporating these sustainable approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic compounds, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Techniques for Aromatic and Aliphatic Resonance Assignment

Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms within the molecule. For 9-Benzyl-9H-carbazole-3-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) and benzyl (B1604629) moieties, the aliphatic methylene (B1212753) protons of the benzyl group, and the acidic proton of the carboxylic acid.

The aromatic region (typically 7.0-9.0 ppm) would be complex due to the presence of 12 protons on two different aromatic systems. The protons on the carbazole ring are influenced by the electron-withdrawing carboxylic acid group at the C3 position and the N-benzyl group. The five protons of the benzyl ring would exhibit signals in the typical aromatic range. The two aliphatic protons of the CH₂ linker between the nitrogen and the phenyl group are expected to appear as a singlet around 5.5-6.0 ppm, a characteristic chemical shift for N-benzyl groups in carbazole systems. clockss.org The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | broad singlet |

| Carbazole Aromatic (H4) | ~8.8 | singlet |

| Carbazole Aromatic (H2) | ~8.2 | doublet |

| Carbazole Aromatic (H1, H5-H8) | 7.2-8.1 | multiplet |

| Benzyl Aromatic (C₆H₅) | ~7.3 | multiplet |

Carbon-13 (¹³C) NMR Spectroscopic Approaches for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display 20 distinct signals corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically in the range of 165-175 ppm. The 12 aromatic carbons of the carbazole nucleus and the 6 carbons of the benzyl ring would resonate between 108 and 145 ppm. The specific chemical shifts are influenced by the substituents and their positions on the rings. For instance, the carbon atom attached to the carboxylic acid group (C3) would be shifted downfield. The aliphatic methylene carbon (N-CH₂) is expected to appear in the range of 48-50 ppm. clockss.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 168.0 |

| Carbazole Aromatic (C4a, C4b, C8a, C9a) | 138.0 - 142.0 |

| Benzyl Aromatic (C-ipso) | ~137.0 |

| Carbazole Aromatic (C3) | ~130.0 |

| Benzyl Aromatic (C₆H₅) | 125.0 - 129.0 |

| Carbazole Aromatic (C1, C2, C4-C8) | 108.0 - 128.0 |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the aromatic rings, helping to assign adjacent protons on both the carbazole and benzyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

A correlation between the benzyl methylene protons (N-CH₂) and the carbazole carbons C4a and C9a, confirming the attachment of the benzyl group to the nitrogen atom.

Correlations between the aromatic protons H2 and H4 to the carbonyl carbon of the carboxylic acid, confirming its position at C3.

Correlations from the methylene protons to the ipso-carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOE would be between the benzyl methylene protons and the H1 and H8 protons of the carbazole ring, indicating their spatial proximity.

Mass Spectrometric (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₂₀H₁₅NO₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₂₀H₁₅NO₂ | [M+H]⁺ | 314.1176 |

| C₂₀H₁₅NO₂ | [M+Na]⁺ | 336.0995 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation pathways. The most probable fragmentation would be the cleavage of the benzylic C-N bond, resulting in the loss of a benzyl radical and formation of a stable carbazole-3-carboxylic acid cation, or the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. Another expected fragmentation is the loss of the carboxylic acid group.

Table 4: Predicted Key Fragments in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 314.1176 | 222.0862 | 92.0314 (C₇H₈) | Loss of toluene (B28343) from the benzyl group |

| 314.1176 | 91.0542 | 223.0634 (C₁₃H₉NO₂) | Formation of the tropylium ion |

| 314.1176 | 269.1070 | 45.0106 (COOH) | Loss of the carboxylic acid group |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone |

| 9-Benzyl-3,6-diiodo-9H-carbazole |

| 9-Benzyl-9H-carbazole |

| This compound |

| 9H-Carbazole-3-carboxylic acid, 9-hexyl- |

| 9-phenyl-9H-carbazole |

| Carbazole |

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carboxylic acid moiety (–COOH) in this compound presents two highly characteristic absorption bands in the IR spectrum. openstax.org The hydroxyl (O–H) bond gives rise to a very broad and strong absorption band, typically observed between 2500 and 3300 cm⁻¹. openstax.orglibretexts.org This significant broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxyl group results in a strong and sharp absorption band. openstax.org For saturated aliphatic carboxylic acids, this band typically appears around 1710 cm⁻¹. libretexts.org However, when the carboxyl group is conjugated with an aromatic ring, as in this molecule, the frequency of the C=O stretch is lowered by approximately 20 to 30 cm⁻¹, placing it in the range of 1710 to 1680 cm⁻¹. openstax.orgspectroscopyonline.com A study on a related compound, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, identified the ester carbonyl stretching band at 1715 cm⁻¹, which aligns with these expected values. clockss.org The C–O single bond stretch of a carboxylic acid also provides a characteristic peak, generally appearing in the 1320-1210 cm⁻¹ region. spectroscopyonline.comlibretexts.org

Table 1: Characteristic IR Frequencies for the Carboxylic Acid Group

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH (Hydroxyl) | O–H Stretch | 2500–3300 | Strong, Very Broad |

| -COOH (Carbonyl) | C=O Stretch (Conjugated) | 1680–1710 | Strong |

| -COOH (C-O) | C–O Stretch | 1210–1320 | Medium |

| -COOH (O-H) | O–H Bend | 900–960 | Medium, Broad |

The presence of both carbazole and benzyl aromatic systems in the molecule gives rise to several distinct peaks. Aromatic C–H stretching vibrations are typically observed as weaker bands in the region of 3000–3100 cm⁻¹. libretexts.orglibretexts.org

The in-ring C=C stretching vibrations of the aromatic rings produce a series of characteristic sharp bands of variable intensity in the fingerprint region, specifically between 1400 cm⁻¹ and 1600 cm⁻¹. libretexts.org For instance, research on 9H-carbazole-9-carbothioic methacrylic thioanhydride identified aromatic C=C stretching peaks at 1495 cm⁻¹ and 1445 cm⁻¹. researchgate.net These bands are crucial for confirming the presence of the aromatic skeleton. Out-of-plane (oop) C-H bending vibrations also appear in the 675-900 cm⁻¹ range and can help determine the substitution pattern on the aromatic rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Strategies for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores.

The carbazole moiety is an excellent chromophore due to its extensive π-conjugated system. The UV-Vis absorption spectrum of carbazole derivatives is typically characterized by distinct bands corresponding to π-π* and n-π* electronic transitions. clockss.orgmdpi.com Strong absorption peaks observed below 300 nm are generally assigned to π-π* transitions within the carbazole and benzyl rings. mdpi.com Weaker absorption bands at longer wavelengths, often between 300 nm and 350 nm, are attributed to n-π* transitions involving the lone pair of electrons on the nitrogen atom of the carbazole ring and the oxygen of the carbonyl group. clockss.orgmdpi.com A study of ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, a structurally similar compound, reported absorption maxima at 297 nm and 342 nm, which are characteristic of the 9-substituted carbazole system. clockss.orgresearchgate.net

Table 2: Typical Electronic Transitions for Carbazole Derivatives

| Wavelength Range (nm) | Transition Type | Associated Moiety |

|---|---|---|

| < 300 | π → π | Carbazole & Benzyl Rings |

| 300 - 350 | n → π | Carbazole (N-atom), Carbonyl (O-atom) |

The positions and intensities of absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of substituents on the chromophore. researchgate.net The benzyl group at the N-9 position and the carboxylic acid group at the C-3 position of the carbazole ring significantly modulate the electronic properties of the parent chromophore. researchgate.netsigmaaldrich.com

The introduction of a substituent can cause a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift). The carboxylic acid group, acting as an electron-withdrawing group conjugated with the carbazole ring, is expected to extend the π-system and cause a bathochromic shift. researchgate.net This effect is documented in related systems; for example, bromination at the C-3 position of a carbazole derivative leads to a red shift of the absorption band from 295 nm to 306 nm. researchgate.net The benzyl group at the nitrogen atom also influences the electronic environment. researchgate.net Analyzing these shifts provides critical information about the electronic communication between the substituents and the aromatic core.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. The methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

While the specific crystal structure for this compound is not available, data from closely related compounds like 9-Benzyl-3-bromo-9H-carbazole provides a clear blueprint for the expected structural features. nih.govresearchgate.net In the analysis of this analogue, a suitable crystal was mounted on a diffractometer, and diffraction data were collected. nih.gov The structure was then solved and refined using specialized software packages such as SHELXS97 and SHELXL97. nih.gov

These studies consistently reveal two key structural characteristics of 9-benzyl-carbazole derivatives:

The carbazole ring system is essentially planar. nih.govresearchgate.net

The plane of the benzyl ring is oriented nearly perpendicular to the plane of the carbazole moiety, with reported dihedral angles of 87.1° and 92.9°. nih.gov

This orthogonal arrangement minimizes steric hindrance between the two aromatic systems. It is expected that this compound would adopt a similar conformation, with the additional feature of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Related Compound (9-Benzyl-3-bromo-9H-carbazole) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₄BrN |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.629 (3) |

| b (Å) | 14.666 (2) |

| c (Å) | 5.6420 (8) |

| V (ų) | 1458.7 (4) |

| Dihedral Angle (Carbazole-Benzyl) | 87.1 (2)° |

Compound Name Table

| Compound Name |

|---|

| This compound |

| 9-Benzyl-3-bromo-9H-carbazole |

| 9-benzyl-9H-carbazole |

| 9-benzyl-3,6-diiodo-9H-carbazole |

| Butanoic acid |

| Cyclopentanecarboxylic acid |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate |

| Phenylacetic acid |

| 1-(4-Fluorobenzoyl)-9H-carbazole |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride |

Principles of Crystal Growth and Crystallization Techniques

The formation of single crystals suitable for X-ray diffraction is a critical preliminary step. The process relies on creating a supersaturated solution from which the compound can slowly precipitate in an ordered, crystalline form rather than as an amorphous solid. For carbazole derivatives, several techniques are commonly employed.

One of the most prevalent methods is slow evaporation . This technique involves dissolving the synthesized this compound in a suitable solvent or a mixture of solvents. The choice of solvent is paramount; it must dissolve the compound sufficiently at a given temperature but also be volatile enough to evaporate over a period of several days to weeks. For similar carbazole derivatives, solvent systems like a mixture of chloroform (B151607) and ethanol (B145695) have been used successfully. researchgate.net The slow, gradual removal of the solvent increases the concentration of the solute, eventually leading to the formation of nucleation sites and the subsequent growth of well-ordered crystals. researchgate.netresearchgate.net

Another common method is solvent diffusion . In this technique, the compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

Key factors influencing crystal growth include:

Solvent Polarity: The polarity of the solvent must be matched to the polarity of the molecule to achieve optimal solubility.

Temperature: Controlling the temperature can influence both solubility and the rate of evaporation, thereby affecting the size and quality of the crystals.

Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.

Concentration: The initial concentration must be carefully controlled to achieve a state of supersaturation that favors slow crystal growth over rapid precipitation.

For this compound, a typical approach would involve dissolving the purified compound in a polar aprotic solvent like dimethylformamide (DMF) or a chlorinated solvent, followed by slow evaporation at room temperature. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

Once a suitable crystal is obtained, X-ray diffraction analysis provides detailed insights into its solid-state structure, revealing how individual molecules arrange themselves into a stable, three-dimensional lattice. This arrangement is governed by a network of intermolecular interactions.

Based on studies of closely related compounds like 9-Benzyl-9H-carbazole and 9-Benzyl-3-bromo-9H-carbazole, several structural features are anticipated for this compound. researchgate.netnih.govnih.gov The carbazole ring system itself is expected to be essentially planar. researchgate.netnih.gov A significant feature is the orientation of the benzyl group relative to the carbazole plane. In analogous structures, the dihedral angle between the carbazole moiety and the attached benzyl ring is typically close to perpendicular, often reported between 85° and 93°. researchgate.netresearchgate.netnih.gov

The intermolecular interactions are what dictate the final crystal packing. In the crystal structure of 9-Benzyl-9H-carbazole, weak C-H···π interactions involving the carbazole rings are observed. researchgate.net However, the presence of the carboxylic acid group in this compound is expected to introduce much stronger and more directional interactions.

Key Expected Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This will likely lead to the formation of robust hydrogen-bonded synthons. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

π-π Stacking: The planar carbazole ring systems can interact through π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. Computational analyses on similar aromatic structures show these stacking interactions occur at interplanar distances of approximately 3.4–3.6 Å. acs.org

C-H···π Interactions: Hydrogen atoms attached to the benzyl group or the carbazole skeleton can form weak hydrogen bonds with the electron-rich π systems of adjacent aromatic rings. researchgate.net

The interplay of these forces, particularly the dominant hydrogen bonding from the carboxylic acid groups, would likely result in a layered or sheet-like structure in the solid state.

Table 1: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Value/Observation | Reference Compound(s) |

| Carbazole Ring System | Essentially planar | 9-Benzyl-3-bromo-9H-carbazole researchgate.netnih.gov |

| Dihedral Angle | ~85-93° | 9-Benzyl-9H-carbazole, 9-Benzyl-3-bromo-9H-carbazole researchgate.netnih.gov |

| Primary Interaction | O-H···O Hydrogen Bonding (Dimer) | General Carboxylic Acids |

| Secondary Interactions | π-π Stacking, C-H···π Interactions | 9-Benzyl-9H-carbazole researchgate.net |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation

While X-ray crystallography provides the ultimate structural proof, hyphenated techniques are essential for routine purity assessment and identity confirmation, especially when analyzing reaction mixtures or final products. These methods couple a separation technique (chromatography) with a detection technique (mass spectrometry).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for analyzing this compound. The compound's polarity, conferred by the carboxylic acid group, and its relatively high molecular weight make it ideal for LC separation. An analytical method would typically involve:

Separation: Using ultra-high performance liquid chromatography (UHPLC) with a reverse-phase column (e.g., C18). nih.gov A mobile phase gradient consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution.

Detection and Identification: The eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most probable ionization method, likely operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, yielding a characteristic pattern that serves as a structural fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though its application to a carboxylic acid requires consideration of the compound's volatility. nih.gov Direct analysis is often difficult as the polar, non-volatile carboxylic acid may not elute from the GC column and can decompose at high temperatures. To overcome this, a derivatization step is typically performed, such as converting the carboxylic acid to a more volatile and thermally stable ester (e.g., a methyl or ethyl ester). The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components are then ionized, commonly by electron impact (EI), and the resulting mass spectrum provides information about the molecular weight and fragmentation pattern. nih.gov

Table 2: Hypothetical Analytical Data for this compound

| Technique | Parameter | Expected Result | Purpose |

| LC-MS (ESI-) | Retention Time | Dependent on column and mobile phase | Purity Assessment |

| [M-H]⁻ (Exact Mass) | m/z 314.1136 | Identity Confirmation (C₂₀H₁₄NO₂⁻) | |

| MS/MS Fragments | Loss of CO₂ (m/z 270.1223), Benzyl fragment | Structural Confirmation | |

| GC-MS (of Methyl Ester) | Retention Time | Dependent on column and temperature program | Purity Assessment |

| Molecular Ion [M]⁺ | m/z 329.1311 | Identity Confirmation (C₂₁H₁₇NO₂) | |

| Key Fragments | Loss of -OCH₃, Benzyl cation (m/z 91) | Structural Confirmation |

Computational and Theoretical Investigations of 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Geometries

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a widely used and reliable method for predicting the molecular geometries and electronic properties of carbazole-based systems. rsc.orgdntb.gov.ua The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such calculations, often paired with a basis set like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. rsc.orgnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 9-Benzyl-9H-carbazole-3-carboxylic acid, the key geometric parameters are the bond lengths, bond angles, and, most importantly, the dihedral angles between the carbazole (B46965), benzyl (B1604629), and carboxylic acid functional groups.

The calculations would reveal that the carbazole core is nearly planar. researchgate.netnih.gov A crucial aspect of the molecule's conformation is the orientation of the benzyl group relative to the carbazole plane. X-ray crystallography studies of the parent 9-benzyl-9H-carbazole show that the dihedral angle between the carbazole moiety and the adjacent benzene (B151609) ring is nearly perpendicular, with reported values around 85-90°. nih.govmendeley.com This perpendicular arrangement is due to steric hindrance and minimizes repulsion between the hydrogen atoms on the benzyl group and the carbazole core. DFT optimization would be expected to confirm this twisted conformation.

The carboxylic acid group at the 3-position introduces further complexity. Its orientation relative to the carbazole ring would be optimized to find the lowest energy state, considering potential intramolecular hydrogen bonding or steric interactions. The energetic landscape can be explored by systematically rotating key bonds (like the N-CH2 bond of the benzyl group and the C-C bond of the carboxylic acid) to identify rotational barriers and local energy minima.

Illustrative Optimized Geometric Parameters The following table contains hypothetical, yet typical, data for a molecule of this type, as specific calculated values for this compound are not available in the cited literature. The data is based on known values for similar carbazole structures. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C-N (Carbazole) | 1.38 Å |

| N-CH₂ (Benzyl) | 1.45 Å | |

| C=O (Carboxylic) | 1.22 Å | |

| O-H (Carboxylic) | 0.97 Å | |

| Bond Angle | C-N-C (Carbazole) | 108.5° |

| C-N-CH₂ (Benzyl) | 125.0° | |

| Dihedral Angle | Carbazole-Benzyl | ~88.0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For this compound, DFT calculations would map the spatial distribution of these orbitals.

HOMO: The carbazole moiety is a well-known electron-donating unit. researchgate.net Therefore, the HOMO is expected to be primarily localized on the electron-rich carbazole ring system, with some contribution from the benzyl group.

LUMO: The carboxylic acid group is an electron-withdrawing group. Consequently, the LUMO would likely be distributed over the carbazole ring but with a significant localization on the carboxylic acid substituent.

This spatial separation of HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character upon excitation. rsc.org A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and absorption of light at longer wavelengths.

Illustrative FMO Energy Values The following table contains hypothetical energy values based on typical DFT results for functionalized carbazoles. Specific calculated values for the target compound are not available in the cited literature. jst.go.jp

| Orbital | Illustrative Energy (eV) |

| HOMO | -5.85 eV |

| LUMO | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 3.70 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxylic acid group.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. This would be expected around the acidic hydrogen of the carboxyl group.

Green regions represent areas of neutral potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

While DFT describes the ground state, TD-DFT is the workhorse method for studying excited states and simulating the photophysical properties of molecules. rsc.orgjst.go.jp It allows for the prediction of electronic absorption and emission spectra, providing a direct comparison with experimental measurements.

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Visible spectrum. nih.govmendeley.com The calculations also yield the oscillator strength for each transition, which is a measure of its probability; transitions with high oscillator strengths correspond to intense absorption peaks. jst.go.jp

For this compound, the lowest energy absorption band would likely correspond to the HOMO → LUMO transition, which, as noted, has intramolecular charge transfer character. Higher energy transitions, such as π → π* transitions within the carbazole aromatic system, would also be predicted. nih.gov

Similarly, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to simulate the fluorescence emission spectrum. The energy difference between the relaxed S₁ state and the ground state (S₀) corresponds to the emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift.

In addition to singlet excited states (where electron spins are paired), which are involved in fluorescence, TD-DFT can also calculate the energies of triplet excited states (where electron spins are parallel). The energy difference between the lowest singlet (S₁) and lowest triplet (T₁) excited states is known as the singlet-triplet energy gap (ΔE_ST). rsc.org

This gap is a crucial parameter for understanding the photophysical fate of the molecule. A small ΔE_ST can facilitate a process called intersystem crossing (ISC) from the singlet to the triplet state. Materials with efficient ISC and subsequent radiative decay from the triplet state (phosphorescence) or reverse intersystem crossing (rISC) back to the singlet state (thermally activated delayed fluorescence, TADF) are of great interest for applications in organic light-emitting diodes (OLEDs). rsc.org The investigation of the S₁ and T₁ states of this compound would therefore be essential to evaluate its potential as an emissive material.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or other monomers, which are essential for understanding its physical and chemical properties.

Conformational Analysis: The flexibility of this compound arises from the rotational freedom around the single bonds connecting the benzyl group to the carbazole nitrogen and the carboxylic acid group to the carbazole ring. MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformations and the energy barriers between them. For instance, the dihedral angle between the planar carbazole moiety and the benzyl ring is a key conformational parameter. X-ray crystallography on the parent compound, 9-Benzyl-9H-carbazole, has shown that this dihedral angle is approximately 85-90 degrees in the solid state. researchgate.net MD simulations in different environments (e.g., in a vacuum or in various solvents) can reveal how intermolecular interactions influence the preferred orientation of the benzyl group.

Intermolecular Interactions: In the condensed phase, the properties of this compound are governed by a network of intermolecular interactions. MD simulations can elucidate the specific types and strengths of these interactions. Key interactions expected for this molecule include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonds with other carboxylic acid molecules (dimerization) or with solvent molecules.

π-π Stacking: The electron-rich carbazole and benzyl aromatic rings can engage in π-π stacking interactions, which are crucial for the formation of ordered structures.

C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the aromatic π-systems are also anticipated to play a role in the crystal packing and supramolecular assembly. researchgate.net

By simulating a system containing multiple molecules of this compound, one can observe the spontaneous formation of aggregates and gain a deeper understanding of the initial stages of self-assembly. The analysis of radial distribution functions and the time evolution of intermolecular distances from MD trajectories provide quantitative data on these interactions. rsc.org

Table 1: Potential Applications of MD Simulations for this compound

| Area of Investigation | Information Gained from MD Simulations |

| Conformational Dynamics | Identification of low-energy conformers, rotational energy barriers, and the influence of the environment on molecular shape. |

| Intermolecular Forces | Characterization of hydrogen bonding networks, π-π stacking arrangements, and other non-covalent interactions. |

| Solvation Effects | Understanding how the solvent structure around the molecule affects its conformation and reactivity. |

| Aggregation Behavior | Simulation of the early stages of self-assembly and prediction of the structure of small molecular clusters. |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. mdpi.comresearchgate.net For this compound, these methods can provide valuable reactivity descriptors, such as Fukui functions, which help in predicting the most reactive sites within the molecule.

Fukui Functions: The Fukui function, f(r), is a central concept in conceptual DFT and is used to describe the change in electron density at a particular point, r, when the total number of electrons in the system changes. It allows for the identification of sites susceptible to different types of chemical attack:

f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron). A high value of f+(r) indicates a site that is a good electron acceptor (an electrophilic site).

f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron). A high value of f-(r) indicates a site that is a good electron donor (a nucleophilic site).

f0(r): Describes the reactivity towards a radical attack.

For this compound, one would expect the oxygen atoms of the carboxylic acid group to have high f-(r) values, indicating their nucleophilic character. Conversely, the carbonyl carbon of the carboxylic acid and certain carbon atoms in the aromatic rings are likely to be electrophilic sites with high f+(r) values. The nitrogen atom of the carbazole ring could exhibit either nucleophilic or electrophilic character depending on the nature of the attacking species.

The calculation of Fukui functions typically involves performing DFT calculations on the neutral molecule as well as its anionic and cationic forms. The resulting electron densities are then used to compute the condensed-to-atom Fukui indices, which provide a quantitative measure of the reactivity of each atom in the molecule.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Group | Predicted Reactivity | Governing Fukui Function |

| Carboxylic Acid Oxygen (O-H) | Nucleophilic | High f-(r) |

| Carboxylic Acid Oxygen (C=O) | Nucleophilic | High f-(r) |

| Carboxylic Acid Carbon (C=O) | Electrophilic | High f+(r) |

| Carbazole Nitrogen | Potentially Nucleophilic | High f-(r) |

| Aromatic Ring Carbons | Potentially Electrophilic | High f+(r) |

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Methodologies

Computational chemistry offers powerful tools for the in silico prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the theoretical models and the experimental structural assignments. researchgate.net For this compound, DFT calculations can be employed to predict key spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are highly valuable. A common approach involves geometry optimization of the molecule using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the NMR shielding tensors. Theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data can help in the unambiguous assignment of peaks, especially for complex aromatic systems like the carbazole core. For related iodinated carbazole derivatives, DFT calculations have shown good correlation between theoretical and experimental 13C chemical shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical IR spectrum provides a detailed picture of the vibrational modes of the molecule. Key vibrational bands that can be predicted and compared with experimental Fourier-transform infrared (FTIR) spectra include:

The O-H stretching frequency of the carboxylic acid group.

The C=O stretching frequency of the carbonyl group.

The C-N stretching frequency of the carbazole nitrogen.

The aromatic C-H and C=C stretching and bending modes.

Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in most calculations and the absence of environmental effects in gas-phase calculations, can often be rectified by applying empirical scaling factors. The comparison is crucial for confirming the presence of specific functional groups and for analyzing the effects of intermolecular interactions (e.g., hydrogen bonding) on the vibrational frequencies. For example, the ester carbonyl stretch in a related 9-benzyl-9H-carbazole derivative was observed at 1715 cm-1. clockss.orgsemanticscholar.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Methodologies

| Spectroscopic Technique | Predicted Parameters | Computational Method | Experimental Method | Purpose of Comparison |

| NMR | 1H and 13C Chemical Shifts | DFT with GIAO | 1H and 13C NMR | Structural verification and peak assignment. |

| IR | Vibrational Frequencies and Intensities | DFT | FTIR | Functional group identification and analysis of intermolecular interactions. |

| UV-Vis | Electronic Transitions | Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy | Understanding electronic structure and optical properties. |

Theoretical Frameworks for Intermolecular Interactions and Supramolecular Assembly

The spontaneous organization of molecules into well-defined, ordered structures, known as supramolecular assembly, is driven by a delicate balance of non-covalent intermolecular interactions. researchgate.net Theoretical frameworks are essential for dissecting and quantifying these interactions in the context of this compound.

Analysis of Intermolecular Forces: The assembly of this compound in the solid state or in solution is dictated by a combination of hydrogen bonding, π-π stacking, and weaker C-H···π and van der Waals interactions. While MD simulations can show the collective result of these forces, more detailed quantum chemical methods are needed to understand their individual contributions.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful theoretical framework for accurately calculating the energy of non-covalent interactions between molecules. mdpi.com It decomposes the total interaction energy into physically meaningful components:

Electrostatics: The interaction between the static charge distributions of the molecules.

Exchange (Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (Polarization): The attractive interaction arising from the distortion of the electron cloud of one molecule by the other.

Dispersion: An attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules.

By applying SAPT to a dimer of this compound, one can quantify the relative importance of these energy components for different molecular orientations. For instance, in a hydrogen-bonded configuration, the electrostatic and induction terms are expected to be dominant. In a stacked configuration of the aromatic rings, dispersion forces are likely to be the most significant attractive contribution. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides another avenue for analyzing intermolecular interactions. mdpi.com By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms of different molecules. The properties of these BCPs, such as the electron density and its Laplacian, can be used to characterize the nature and strength of intermolecular contacts, including hydrogen bonds and other weak interactions.

These theoretical frameworks provide a rigorous foundation for understanding how the molecular structure of this compound dictates its supramolecular behavior, which is fundamental to its application in materials science and crystal engineering.

Derivatization and Functionalization Strategies Based on 9 Benzyl 9h Carbazole 3 Carboxylic Acid

Synthesis of Ester Derivatives of the Carboxylic Acid Moiety

Esterification of 9-Benzyl-9H-carbazole-3-carboxylic acid is a fundamental transformation that modulates the polarity and steric profile of the molecule. The resulting esters are often used as intermediates for further reactions or as the final target compounds.

Direct esterification, commonly known as Fischer-Speier esterification, is a standard method for converting carboxylic acids into esters. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by removing the water formed during the reaction.

For this compound, the general reaction is as follows:

Reactant 1: this compound

Reactant 2: Alcohol (R-OH)

Catalyst: Strong acid (e.g., H₂SO₄)

Product: 9-Benzyl-9H-carbazole-3-carboxylate ester

It is important to note that the carbazole (B46965) core and the ester functionality can be sensitive to harsh acidic or basic conditions, which may lead to hydrolysis of the product. clockss.org Careful control of pH and temperature is therefore essential to ensure high yields and prevent degradation. While not a direct example, the synthesis of ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate highlights a successful ester synthesis on a related carbazole structure. clockss.org

Transesterification is a less common route starting from the carboxylic acid but can be employed if an ester derivative is already available. This process involves the reaction of an existing ester with a different alcohol, again typically under acid or base catalysis, to exchange the alkoxy group.

Table 1: Reagents and Conditions for Direct Esterification

| Reagent/Method | Catalyst | Conditions | Product |

|---|---|---|---|

| Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ or HCl | Reflux | Alkyl ester |

| Alkyl Halide (e.g., Iodomethane) | Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Room Temp to 60°C | Alkyl ester |

| Diazomethane | None | Ether, 0°C to Room Temp | Methyl ester |

To achieve esterification under milder conditions, particularly when dealing with sensitive substrates or complex alcohols, the carboxylic acid can be converted into an "activated" intermediate. This typically involves transforming the hydroxyl group of the carboxylic acid into a better leaving group. A common method is the conversion to an acid chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester.

This two-step process avoids the high temperatures and strong acids of direct esterification, preserving the integrity of the carbazole core. The resulting activated esters can also be valuable intermediates for other nucleophilic substitution reactions.

Amidation Reactions and Peptide Conjugation Approaches

The conversion of the carboxylic acid to an amide is a key strategy for incorporating the 9-benzyl-9H-carbazole unit into larger molecular systems, including peptides and other biomolecules.

A robust and widely used method for amide bond formation is the acid chloride route. This compound is first converted to the highly reactive 9-benzyl-9H-carbazole-3-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. This strategy has been successfully applied to the synthesis of various N-phenyl-9H-carbazole-3-carboxamide derivatives from the corresponding carbazole carboxylic acid. amazonaws.com

Alternatively, modern coupling reagents can directly mediate the condensation of the carboxylic acid and an amine, avoiding the need to isolate the often moisture-sensitive acid chloride. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This is the standard method used in solid-phase peptide synthesis and is highly effective for conjugating the carbazole moiety to amino acids or peptide sequences.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Activator/Additive | Byproduct |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | None | Dicyclohexylurea (DCU) |

| EDC (or EDCI) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt or HOAt | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA or 2,4,6-Collidine | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or other base | Tetramethylurea |

The synthetic strategies described above are directly applicable to the conjugation of this compound to biomolecules. The target biomolecule, such as an amino acid, peptide, or a synthetic linker attached to a larger molecule, must possess a free amine group.

The synthetic approach involves reacting the N-terminally deprotected amino acid or peptide with this compound in the presence of a suitable coupling reagent like HATU or HBTU and a non-nucleophilic base. The reaction forms a stable amide (peptide) bond, covalently linking the carbazole unit to the biomolecule. The choice of solvent (e.g., DMF, NMP) and reaction conditions are optimized to ensure the stability of both the carbazole derivative and the biomolecule. This method provides a direct and efficient pathway to create carbazole-biomolecule conjugates for use as synthetic probes.